molecular formula C25H19Cl2N5O B11336005 N-[5,7-bis(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzamide

N-[5,7-bis(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzamide

Cat. No.: B11336005
M. Wt: 476.4 g/mol
InChI Key: YALICKGQTMBQDW-UHFFFAOYSA-N
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Description

N-[5,7-BIS(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-METHYLBENZAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused with a pyrimidine ring, and substituted with chlorophenyl and methylbenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5,7-BIS(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-METHYLBENZAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with chlorophenyl-substituted pyrimidines under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[5,7-BIS(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-METHYLBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[5,7-BIS(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-METHYLBENZAMIDE involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into the DNA helix, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell proliferation pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5,7-BIS(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-METHYLBENZAMIDE is unique due to its specific substitution pattern and the presence of both chlorophenyl and methylbenzamide groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C25H19Cl2N5O

Molecular Weight

476.4 g/mol

IUPAC Name

N-[5,7-bis(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzamide

InChI

InChI=1S/C25H19Cl2N5O/c1-15-2-4-18(5-3-15)23(33)29-24-30-25-28-21(16-6-10-19(26)11-7-16)14-22(32(25)31-24)17-8-12-20(27)13-9-17/h2-14,22H,1H3,(H2,28,29,30,31,33)

InChI Key

YALICKGQTMBQDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN3C(C=C(NC3=N2)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Origin of Product

United States

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